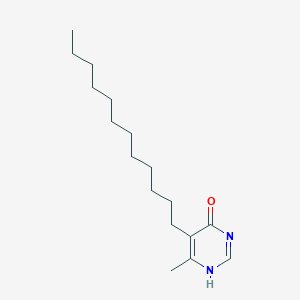

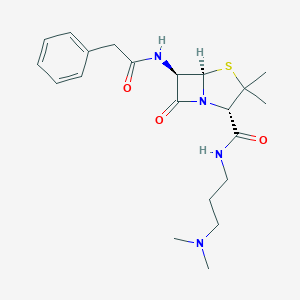

2-Hydroxy-7-methylquinoline-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sorption Studies

This compound has been utilized in studies to understand the sorption of ionizable organic compounds to estuarine sediment . This is crucial for environmental chemistry and pollution control, as it helps in predicting the fate and transport of organic pollutants in aquatic systems.

Synthesis of Zinc (II)-Quinoxaline Complexes

It serves as a precursor in the preparation of Zinc (II)-quinoxaline complexes. These complexes have been characterized by X-ray crystallography and fluorescence spectroscopy, which are important techniques in inorganic chemistry and material science for understanding the structure and properties of metal-organic frameworks .

Antibacterial Agents

Derivatives of quinoline carboxylic acids, which include the 2-Hydroxy-7-methylquinoline-3-carboxylic acid, have shown antibacterial activity. The synthesis and evaluation of these compounds contribute to the development of new antibacterial drugs, which is significant in the fight against antibiotic-resistant bacteria .

Chemical Synthesis Improvement

The compound has been mentioned in the context of improving the yield and practicality of chemical reactions. Specifically, using enaminone as a replacement for 1,3-dicarbinols in certain syntheses can lead to better outcomes, which is valuable for pharmaceutical manufacturing and organic synthesis .

Bioactive Heterocyclic Compounds

Quinoline and its derivatives are a vital nucleus in several natural products and medicinal compounds. The compound can be used in the synthesis of bioactive heterocyclic compounds that have various pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties .

Nucleophilic and Electrophilic Substitution Reactions

Due to its structural similarity to benzene and pyridine ring systems, 2-Hydroxy-7-methylquinoline-3-carboxylic acid can undergo nucleophilic and electrophilic substitution reactions. This makes it a versatile building block in organic chemistry for constructing complex molecules .

Propriétés

IUPAC Name |

7-methyl-2-oxo-1H-quinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-6-2-3-7-5-8(11(14)15)10(13)12-9(7)4-6/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXAQYUDMBYSMOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354999 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-methylquinoline-3-carboxylic acid | |

CAS RN |

101133-49-7 |

Source

|

| Record name | 2-hydroxy-7-methylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B8950.png)

![N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]hexanamide](/img/structure/B8962.png)